N-Octanoyl-DL-homoserine lactone

Description

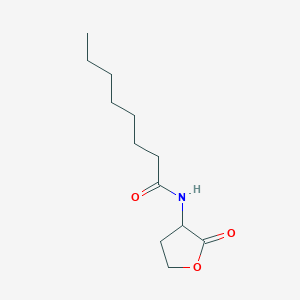

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxooxolan-3-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEJEOJPJVRHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046077 | |

| Record name | N-Octanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-30-6 | |

| Record name | N-Octanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Octanoyl-DL-homoserine Lactone (C8-HSL): A Technical Guide to a Key Quorum-Sensing Signal

Abstract

N-acyl-homoserine lactones (AHLs) are a prominent class of signaling molecules utilized by Gram-negative bacteria to coordinate collective behaviors in a cell-density-dependent process known as quorum sensing (QS). Among these, N-octanoyl-DL-homoserine lactone (C8-HSL) has been identified as a key autoinducer in numerous bacterial species, regulating critical functions such as biofilm formation, virulence factor production, and motility. This technical guide provides an in-depth overview of C8-HSL, consolidating current knowledge for researchers, scientists, and drug development professionals. It details the canonical signaling pathway, summarizes quantitative data on its biological activities, presents detailed experimental protocols for its study, and explores its broader implications in microbial ecology and pathogenesis.

Introduction to Quorum Sensing and this compound

Quorum sensing (QS) is a cell-to-cell communication system that enables bacteria to monitor their population density and synchronize gene expression.[1][2][3] This process relies on the production, release, and detection of small, diffusible signal molecules called autoinducers.[3] In many Proteobacteria, the most common autoinducers are N-acyl-homoserine lactones (AHLs).[3][4][5]

AHLs consist of a conserved L-homoserine lactone ring linked to an acyl side chain of variable length (from 4 to 18 carbons) and substitution.[4][5] this compound (C8-HSL) is an AHL with an eight-carbon acyl chain. It is a crucial signaling molecule in various bacteria, including the opportunistic pathogen Pseudomonas aeruginosa and spoilage organism Aeromonas veronii.[6][7] Its role in controlling gene expression makes it a significant target for anti-virulence and anti-biofilm therapeutic strategies.[2][8]

The C8-HSL Signaling Pathway

The canonical signaling pathway for C8-HSL, typical for LuxI/LuxR-type QS systems, involves a synthase and a transcriptional regulator.

-

Synthesis: A LuxI-type synthase enzyme synthesizes C8-HSL from S-adenosylmethionine (SAM) and an appropriately charged acyl-acyl carrier protein (acyl-ACP) or acyl-coenzyme A (acyl-CoA).[9]

-

Diffusion and Accumulation: As a small, diffusible molecule, C8-HSL moves freely across the bacterial cell membrane and accumulates in the extracellular environment as the bacterial population grows.[10]

-

Reception and Activation: Once a threshold concentration is reached, C8-HSL diffuses back into the cell and binds to its cognate LuxR-type transcriptional regulator protein.

-

Gene Regulation: This binding event typically causes the LuxR-type protein to dimerize and undergo a conformational change, increasing its affinity for specific DNA sequences known as lux boxes located in the promoter regions of target genes. This complex then activates or represses the transcription of dozens to hundreds of genes, coordinating collective behaviors.[11]

Biological Roles and Quantitative Activity of C8-HSL

C8-HSL is implicated in a wide array of bacterial phenotypes, most notably biofilm formation and virulence. The concentration of C8-HSL is critical to its function, with different effects observed at various levels.

Biofilm Formation

Biofilm formation is a key survival strategy for many bacteria and a major concern in clinical and industrial settings. C8-HSL is a significant regulator of this process. For instance, exogenous C8-HSL at 25 µM was shown to enhance biofilm formation in Pseudomonas aeruginosa by 1.88 times.[6] In the same study, this concentration increased the total extracellular polymeric substances (EPS) content from 3.15 mg/g VSS to 5.40 mg/g VSS.[6] Studies on Pseudoalteromonas galatheae also showed a positive correlation between C8-HSL concentration (up to 200 μM) and biofilm formation.[12] Conversely, in some strains of E. coli, 10 μM of C8-HSL was found to inhibit biofilm formation by 27%, highlighting the species- and strain-specific nature of QS responses.[13]

Virulence and Other Phenotypes

Beyond biofilms, C8-HSL regulates the expression of virulence factors, motility, and metabolic activity.[6] In wastewater treatment contexts, 50 nM of C8-HSL significantly impacted methane emissions.[14] In Vibrio fischeri, C8-HSL can act as a competitive inhibitor of the 3-oxo-C6-HSL-LuxR interaction, thereby inhibiting the production of Lux proteins at low population densities.[11]

Data Summary Tables

The following tables summarize key quantitative data related to C8-HSL's physical properties and biological activity.

Table 1: Physicochemical Properties of N-octanoyl-L-homoserine lactone

| Property | Value | Reference |

| Synonyms | C8-HSL, OHL | [15][16] |

| Formula | C₁₂H₂₁NO₃ | [15][16] |

| Formula Weight | 227.3 g/mol | [16] |

| Purity | ≥98% (Commercially available) | [15][16] |

| Solubility in DMSO | ~20 mg/mL | [15] |

| Solubility in 1:2 DMSO:PBS (pH 7.2) | ~0.3 mg/mL | [15] |

Table 2: Summary of C8-HSL Biological Activity and Detection Limits

| Organism/System | C8-HSL Concentration | Observed Effect | Reference |

| Pseudomonas aeruginosa | 25 µM | 1.88-fold enhancement of biofilm formation. | [6] |

| Pseudomonas aeruginosa | 25 µM | Increase in EPS from 3.15 to 5.40 mg/g VSS. | [6] |

| Pseudoalteromonas galatheae | Up to 200 µM | Positive correlation with biofilm formation. | [12] |

| Escherichia coli | 10 µM | 27% inhibition of biofilm formation. | [13] |

| Anaerobic/Anoxic/Oxic Process | 50 nM | Significant impact on methane emissions. | [14] |

| Dendritic Cells (in vitro) | Up to 200 µg/mL | Non-cytotoxic. | [17] |

| ELISA Detection | 476 nM | Limit of detection using rat monoclonal antibodies. | [18] |

Experimental Protocols

The study of C8-HSL involves its synthesis, extraction from bacterial cultures, detection, and quantification, as well as bioassays to determine its function.

Synthesis of C8-HSL

Chemical synthesis is often required to produce pure C8-HSL for use as a standard or in bioassays.

-

Method: A common method involves the acylation of L-homoserine lactone. Unsubstituted AHLs can be synthesized by reacting DL-homocysteine thiolactone hydrochloride with the corresponding acyl chloride (e.g., octanoyl chloride) under basic conditions.[19] More specific syntheses have been described by Hodgkinson et al. and Chhabra et al.[19][20]

-

Stock Solution: Prepare stock solutions (e.g., 400 mM) in anhydrous dimethyl sulfoxide (DMSO) containing 0.2% glacial acetic acid to improve stability. Store aliquots at -20°C.[20]

Extraction of C8-HSL from Bacterial Cultures

-

Objective: To isolate AHLs from the culture supernatant for analysis.

-

Protocol:

-

Grow the bacterial strain of interest to the desired optical density (e.g., OD₆₀₀ = 1.0) in an appropriate liquid medium.[21]

-

Centrifuge the culture (e.g., 10,000 x g for 5 minutes at 4°C) to pellet the cells.[21]

-

Collect the cell-free supernatant.

-

Perform a liquid-liquid extraction by mixing the supernatant with an equal volume of an organic solvent, typically acidified ethyl acetate.[10][21] Shake vigorously and allow the phases to separate.

-

Collect the organic phase. Repeat the extraction two to three times for better yield.

-

Pool the organic phases and dry the extract to completeness using a rotary evaporator or a speed vacuum concentrator at 30°C.[21]

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., acetonitrile or methanol) for analysis.[1]

-

Detection and Quantification Methods

A variety of methods can be used for the detection and quantification of C8-HSL, ranging from simple bioassays to sophisticated analytical techniques.

-

Thin-Layer Chromatography (TLC) with Biosensor Overlay:

-

Principle: This method separates AHLs based on their polarity on a C18 reversed-phase TLC plate and detects them using a reporter bacterial strain that produces a visible output (e.g., pigment, light) in the presence of specific AHLs.[7]

-

Protocol:

-

Spot the extracted AHL sample and known standards onto a C18 reversed-phase TLC plate.

-

Develop the plate using a mobile phase (e.g., 60% v/v methanol in water).

-

Air-dry the plate completely.

-

Prepare a top agar layer by mixing a culture of a suitable biosensor strain (e.g., Agrobacterium tumefaciens A136 or Chromobacterium violaceum CV026) with molten, cooled LB agar.[7][12] C. violaceum CV026 is commonly used for detecting short-to-medium chain AHLs like C8-HSL.[22]

-

Pour the agar mixture over the TLC plate and incubate at an appropriate temperature (e.g., 30°C) for 24-48 hours.[7]

-

The presence of C8-HSL is indicated by colored or luminescent spots corresponding to the Rf value of the standard.

-

-

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS):

-

Principle: This is a highly sensitive and specific method for both identifying and quantifying AHLs.[23] Reverse-phase HPLC separates the molecules, which are then ionized (e.g., by electrospray ionization) and detected by a mass spectrometer.[23]

-

Protocol:

-

Inject the reconstituted AHL extract into an HPLC system equipped with a C18 column.

-

Elute the AHLs using a gradient of acetonitrile and water (often with 0.1% formic acid).

-

Couple the HPLC eluent to a mass spectrometer operating in a precursor ion-scanning mode. AHLs can be specifically detected by scanning for parent ions that fragment to produce the characteristic homoserine lactone ring ion at m/z 102.[10]

-

Quantify C8-HSL by comparing its peak area to a standard curve generated with a pure synthetic standard.[23]

-

-

Biofilm Formation Assay (Microtiter Plate Method)

-

Objective: To quantify the effect of C8-HSL on biofilm formation.

-

Protocol:

-

Grow a bacterial culture overnight and then dilute it in fresh growth medium.

-

Dispense the diluted culture into the wells of a 96-well microtiter plate.

-

Add C8-HSL (dissolved in a suitable solvent like DMSO) to the wells at various final concentrations. Include a solvent-only control.

-

Incubate the plate statically at the optimal growth temperature for 24-48 hours to allow biofilm formation.

-

After incubation, discard the planktonic cells and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Stain the remaining biofilm by adding a 0.1% crystal violet solution to each well and incubating for 15 minutes.

-

Wash away the excess stain with water and allow the plate to dry.

-

Solubilize the bound crystal violet with 30% acetic acid or ethanol.

-

Quantify the biofilm by measuring the absorbance of the solubilized stain at a specific wavelength (e.g., OD₅₇₀ or OD₄₉₀).[24] An increase in absorbance indicates enhanced biofilm formation.

-

Conclusion and Future Directions

This compound is a central signaling molecule in the quorum-sensing networks of many Gram-negative bacteria. Its integral role in regulating biofilm formation and virulence makes it a prime target for novel therapeutic interventions aimed at disarming pathogens rather than killing them, potentially reducing the selective pressure for antibiotic resistance. Future research will likely focus on elucidating the full spectrum of genes regulated by C8-HSL in diverse species, understanding its interaction with host systems, and developing potent and specific inhibitors of C8-HSL signaling for clinical and industrial applications. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for advancing these efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa [frontiersin.org]

- 3. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast, Continuous, and High-Throughput (Bio)Chemical Activity Assay for N-Acyl-l-Homoserine Lactone Quorum-Quenching Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. In vitro biosynthesis of the Pseudomonas aeruginosa quorum-sensing signal molecule N-butanoyl-L-homoserine lactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effect of small chain N acyl homoserine lactone quorum sensing signals on biofilms of food-borne pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iwaponline.com [iwaponline.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. caymanchem.com [caymanchem.com]

- 17. The Autoinducer N-Octanoyl-L-Homoserine Lactone (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

- 23. Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N-Octanoyl-DL-homoserine Lactone and its Involvement in Gene Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a key signaling molecule in the intricate communication network of Gram-negative bacteria known as quorum sensing (QS). This process allows bacteria to monitor their population density and collectively alter gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and antibiotic resistance. As an N-acyl homoserine lactone (AHL), C8-HSL plays a crucial role as an autoinducer, diffusing across cell membranes and interacting with transcriptional regulators to modulate a wide array of genetic pathways. Understanding the mechanisms by which C8-HSL influences gene expression is paramount for the development of novel anti-infective therapies that disrupt bacterial communication. This guide provides a comprehensive overview of the core principles of C8-HSL-mediated gene regulation, detailed experimental protocols, and a summary of quantitative data to facilitate further research and drug development in this critical area.

Core Concepts: The LuxI/R-type Quorum Sensing Circuit

The canonical mechanism of AHL-mediated gene regulation involves two key protein families: LuxI-type autoinducer synthases and LuxR-type transcriptional regulators.[1]

-

LuxI-type Synthases: These enzymes are responsible for the synthesis of specific AHL molecules. For instance, in various bacteria, a dedicated synthase produces this compound.

-

LuxR-type Regulators: These are cytoplasmic proteins that act as receptors for their cognate AHLs. In the absence of the AHL, the LuxR-type protein is typically unstable or inactive.

The general signaling pathway is as follows:

-

At low cell densities, the basal level of AHL synthesis by LuxI-type enzymes results in a low intracellular concentration of the autoinducer, which diffuses out of the cell.

-

As the bacterial population grows, the extracellular concentration of the AHL increases.

-

Once a threshold concentration is reached, the AHL diffuses back into the cells and binds to its cognate LuxR-type receptor.

-

This binding event typically induces a conformational change in the LuxR-type protein, leading to its dimerization and stabilization.

-

The activated LuxR-AHL complex then binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes.

-

This binding event can either activate or repress the transcription of these target genes, leading to a coordinated change in the bacterial population's behavior.

A common feature of these systems is a positive feedback loop where the LuxR-AHL complex upregulates the expression of the luxI gene, leading to a rapid amplification of the AHL signal.

References

The Pivotal Role of N-Octanoyl-DL-homoserine Lactone (C8-HSL) in Microbial Physiology and Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a key signaling molecule in the intricate communication system of Gram-negative bacteria known as quorum sensing (QS).[1][2] This process allows bacteria to monitor their population density and collectively regulate gene expression, leading to coordinated behaviors such as biofilm formation, virulence factor production, and motility.[1][3][4] As a member of the N-acyl-homoserine lactone (AHL) family of autoinducers, C8-HSL plays a critical role in both intra- and inter-species communication, influencing microbial community structure and function.[5] This technical guide provides an in-depth analysis of the function of C8-HSL in microbial physiology and metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support researchers, scientists, and drug development professionals in this field.

Core Function in Quorum Sensing

The canonical quorum sensing circuit involving C8-HSL relies on the interplay between a synthase protein (a LuxI homolog) and a receptor/regulator protein (a LuxR homolog).[2] The LuxI-type synthase is responsible for the production of C8-HSL. As the bacterial population density increases, C8-HSL accumulates in the extracellular environment.[4] Upon reaching a threshold concentration, C8-HSL diffuses back into the bacterial cells and binds to its cognate LuxR-type receptor protein. This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and subsequent binding to specific DNA sequences known as "lux boxes" in the promoter regions of target genes.[2] This, in turn, activates or represses the transcription of a suite of genes, leading to a coordinated population-wide response.

dot

Caption: C8-HSL-mediated quorum sensing signaling pathway.

Impact on Microbial Physiology

The physiological consequences of C8-HSL signaling are vast and species-specific. Key among these are the regulation of biofilm formation and virulence.

Biofilm Formation

Biofilm formation is a critical survival strategy for many bacteria, providing protection from environmental stresses and antimicrobial agents. C8-HSL has been shown to positively regulate biofilm formation in several bacterial species. For instance, in Pseudomonas aeruginosa, exogenous C8-HSL promoted biofilm formation, leading to an 1.88-fold enhancement.[6] This was associated with increased bacterial motility and metabolic activity.[6] Similarly, in Pseudoalteromonas galatheae, C8-HSL significantly increased the biomass and thickness of the biofilm.[7] The mechanism often involves the upregulation of genes responsible for the production of extracellular polymeric substances (EPS), which form the structural matrix of the biofilm, and adhesins that facilitate cell-to-surface and cell-to-cell interactions.[6][8]

dot

Caption: Logical workflow of C8-HSL's role in biofilm formation.

Virulence Factor Regulation

In pathogenic bacteria, C8-HSL is a key regulator of virulence. The coordinated expression of virulence factors at high cell densities allows bacteria to overwhelm host defenses. For example, in Pseudomonas aeruginosa, the las and rhl quorum-sensing systems, which can respond to C8-HSL, control the expression of numerous virulence factors, including elastase, proteases, and pyocyanin.[6][9][10]

C8-HSL in Microbial Metabolism

C8-HSL signaling can significantly impact microbial metabolism. In the context of wastewater treatment, the addition of C8-HSL has been shown to influence nutrient removal processes. For instance, it can enhance the ammonia oxidation capacity and nitrification by increasing the proportion of ammonia-oxidizing bacteria (AOB) and promoting the secretion of EPS.[11] Conversely, increased C8-HSL levels can also lead to an increase in methane (CH4) and nitrous oxide (N2O) production by affecting sludge particle size and influencing the metabolic pathways of methanogens and denitrifying bacteria.[11]

Quantitative Data on C8-HSL Function

The following tables summarize quantitative data from various studies on the effects of C8-HSL.

| Organism | Parameter | C8-HSL Concentration | Observed Effect | Reference |

| Pseudomonas aeruginosa | Biofilm Formation | 25 µM | 1.88-fold enhancement | [6] |

| Pseudomonas aeruginosa | Extracellular Polymeric Substances (EPS) | 25 µM | Increased from 3.15 mg/g VSS to 5.40 mg/g VSS | [6] |

| Anaerobic/Anoxic/Oxic System | Methane (CH4) Emissions | 50 nM | Increased from 2.83 ± 0.13 mg/day to 5.64 ± 0.09 mg/day | [11] |

| Anaerobic/Anoxic/Oxic System | Carbon Dioxide (CO2) Emissions | 25 nM | Increased from 292.39 ± 12.27 mg/day to 305.98 ± 9.76 mg/day | [11] |

| Anaerobic/Anoxic/Oxic System | Ammonia (NH4+-N) Removal Efficiency | Not specified | Increased from 97.08% to 98.96% | [11] |

| Saccharomyces cerevisiae (extracellular medium) | C8-HSL Production | 48 hours | Maximum production of 0.835 ± 0.287 nM | [12] |

Experimental Protocols

Detection and Quantification of C8-HSL

A common method for detecting and quantifying C8-HSL involves the use of bacterial biosensors. These are engineered bacterial strains that produce a measurable output, such as light or color, in the presence of specific AHLs.

Protocol: T-Streak Bioassay for AHL Detection

-

Preparation of Biosensor Strain: A suitable biosensor strain, such as Chromobacterium violaceum CV026 (which produces the purple pigment violacein in response to short-chain AHLs) or Agrobacterium tumefaciens A136 (which can be used with a reporter plasmid for broader AHL detection), is grown overnight in appropriate liquid media.[7][13]

-

Plate Preparation: A lawn of the biosensor strain is prepared by spreading a small volume of the overnight culture onto an agar plate.

-

Sample Application: The bacterial strain to be tested for C8-HSL production is streaked in a line across the center of the plate.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 30°C) for 24-48 hours.

-

Observation: The production of C8-HSL by the test strain will induce the biosensor to produce its reporter signal (e.g., a purple line of violacein in the case of CV026) adjacent to the streak of the test organism.

Protocol: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Quantification

-

Sample Preparation: Bacterial culture supernatants are extracted with an organic solvent, such as ethyl acetate, to isolate the AHLs. The organic phase is then evaporated to dryness and the residue is redissolved in a suitable solvent for HPLC analysis.

-

HPLC Separation: The extracted AHLs are separated using a reverse-phase HPLC column with a gradient of acetonitrile in water (often with a formic acid modifier).

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into a mass spectrometer. C8-HSL can be identified and quantified based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. For example, prominent ions for 3-oxo-C8-HSL are m/z 242.8 [M+H]+.[14]

dot

Caption: Experimental workflows for C8-HSL detection and quantification.

Biofilm Formation Assay

Protocol: Crystal Violet Staining

-

Culture Preparation: Bacterial strains are grown overnight in a suitable liquid medium.

-

Inoculation: The overnight cultures are diluted and added to the wells of a microtiter plate.

-

Incubation: The plate is incubated under static conditions for a specified period (e.g., 24-48 hours) to allow for biofilm formation.

-

Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

-

Staining: The remaining attached biofilm is stained with a crystal violet solution.

-

Destaining: Excess stain is washed away, and the bound crystal violet is solubilized with a solvent (e.g., ethanol or acetic acid).

-

Quantification: The absorbance of the solubilized crystal violet is measured using a microplate reader, which is proportional to the amount of biofilm formed.

Conclusion and Future Directions

This compound is a central signaling molecule that governs a wide array of physiological and metabolic processes in Gram-negative bacteria. Its role in regulating biofilm formation and virulence makes it a prime target for the development of novel anti-infective strategies. Quorum quenching, the enzymatic degradation of AHLs, and the development of small molecule inhibitors that block C8-HSL synthesis or reception are promising avenues for antimicrobial drug development.[15] A deeper understanding of the intricate regulatory networks controlled by C8-HSL and its interaction with host organisms will continue to fuel advancements in microbiology, infectious disease treatment, and biotechnology.

References

- 1. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities [frontiersin.org]

- 4. How Quorum Sensing Works [asm.org]

- 5. The Autoinducer N-Octanoyl-L-Homoserine Lactone (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Effect of small chain N acyl homoserine lactone quorum sensing signals on biofilms of food-borne pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa [frontiersin.org]

- 10. google.com [google.com]

- 11. iwaponline.com [iwaponline.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Unveiling the Natural Sources of N-Octanoyl-DL-homoserine lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural producers of N-Octanoyl-DL-homoserine lactone (C8-HSL), a key signaling molecule in bacterial quorum sensing. The document details the bacterial species known to synthesize this molecule, presents available quantitative data on its production, outlines detailed experimental protocols for its detection and quantification, and illustrates the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers investigating bacterial communication and those in the field of drug development targeting quorum sensing pathways.

Natural Producers of this compound (C8-HSL)

This compound is an N-acyl homoserine lactone (AHL) utilized by a variety of Gram-negative bacteria for cell-to-cell communication in a process known as quorum sensing. The production of C8-HSL has been identified in several bacterial species across different genera, playing a crucial role in regulating diverse physiological processes.

Primary Bacterial Producers:

-

Vibrio fischeri : This marine bacterium is a well-studied model organism for quorum sensing. It produces multiple AHLs, with C8-HSL being synthesized by the AinS synthase.[1] This signaling molecule is involved in the early stages of colonization of its symbiotic host, the Hawaiian bobtail squid.

-

Burkholderia cepacia complex (Bcc) : Members of this group of opportunistic pathogens are known to produce C8-HSL as their primary AHL signal, synthesized by the CepI synthase.[2] This molecule is implicated in the regulation of virulence factors, biofilm formation, and swarming motility.[3]

-

Aeromonas veronii : This aquatic bacterium, sometimes associated with fish spoilage and human infections, has been shown to produce C8-HSL.[4][5] In this species, C8-HSL is involved in regulating spoilage potential, including the production of volatile compounds and biofilm formation.[4]

-

Yersinia pestis : The causative agent of plague produces several AHLs, including C8-HSL, although it is considered a minor product compared to other AHLs like N-(3-oxooctanoyl)-L-homoserine lactone.[6]

-

Cyanobacteria : The epilithic colonial cyanobacterium Gloeothece sp. PCC6909 has been shown to produce C8-HSL.[7][8] The accumulation of this molecule in culture follows a pattern of autoinduction, suggesting a functional role in this photosynthetic bacterium.[7][8] More recent studies have also detected C8-HSL in the marine bacterium Dasania marina.

Other Potential Producers:

While the above are confirmed primary producers, the genetic machinery for AHL synthesis is widespread among Gram-negative bacteria. Therefore, it is plausible that other species within the genera Vibrio, Burkholderia, Aeromonas, and other proteobacteria may also produce C8-HSL, potentially as a minor component of their AHL profile.

Non-Bacterial Producers:

Current scientific literature does not provide significant evidence for the natural production of this compound by non-bacterial organisms such as fungi or marine eukaryotes. While some fungi have been shown to degrade AHLs, their synthesis by these organisms has not been documented.[9][10]

Quantitative Production of this compound

The concentration of C8-HSL produced by bacteria can vary significantly depending on the species, strain, growth conditions, and cell density. The following table summarizes the available quantitative data for C8-HSL production in select bacterial species.

| Bacterial Species | Production Level of C8-HSL | Method of Quantification | Reference |

| Aeromonas veronii bv. veronii | 1,536.33 ng/mL (approximately 6.76 µM) | LC-MS/MS | [4] |

It is important to note that for many of the identified producers, precise quantitative data for C8-HSL under various conditions is not extensively reported in the literature. For instance, while Burkholderia cepacia is known to produce C8-HSL as its major AHL, specific concentrations can vary between strains and growth media. Similarly, in Yersinia pestis, C8-HSL is a minor product, and its exact concentration is often not the focus of quantitative studies. For Gloeothece sp. PCC6909, production is known to be autoinducible, but specific concentrations have not been detailed.

Experimental Protocols

The detection and quantification of this compound from bacterial cultures require specific and sensitive methodologies. Below are detailed protocols for the extraction, detection, and quantification of C8-HSL.

Extraction of N-Acyl Homoserine Lactones from Bacterial Supernatant

This protocol describes a standard method for extracting AHLs from liquid bacterial cultures.

Materials:

-

Bacterial culture grown to the desired cell density

-

Ethyl acetate (acidified with 0.1% formic acid)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or nitrogen gas stream

-

Methanol or acetonitrile for resuspension

Procedure:

-

Cell Removal: Centrifuge the bacterial culture (e.g., 500 mL) at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask.

-

Solvent Extraction: Add an equal volume of acidified ethyl acetate to the supernatant. Mix vigorously for 2 minutes and then allow the phases to separate in a separatory funnel.

-

Repeat Extraction: Collect the organic (top) layer. Repeat the extraction of the aqueous layer with another volume of acidified ethyl acetate to maximize recovery.

-

Drying: Combine the organic extracts and dry them using a rotary evaporator or under a gentle stream of nitrogen gas until all the solvent has evaporated.

-

Resuspension: Resuspend the dried extract in a small, known volume of methanol or acetonitrile for subsequent analysis.

Detection and Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate identification and quantification of AHLs.

Instrumentation and Columns:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

A C18 reverse-phase column.

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the hydrophobic AHLs.

Mass Spectrometry Parameters:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions for C8-HSL: The precursor ion for C8-HSL is m/z 228.2. A characteristic product ion is m/z 102.0, which corresponds to the homoserine lactone ring.

-

Quantification: Generate a standard curve using a serial dilution of a pure C8-HSL standard. The concentration of C8-HSL in the bacterial extract can then be determined by comparing its peak area to the standard curve.

Detection using Bacterial Biosensors

Bacterial biosensors provide a cost-effective and sensitive method for detecting the presence of AHLs.

C. violaceum CV026 is a mutant that does not produce its own AHLs but produces the purple pigment violacein in response to exogenous short-chain AHLs (C4 to C8-HSL).

Materials:

-

C. violaceum CV026 culture.

-

Luria-Bertani (LB) agar plates.

-

Soft LB agar (0.7% agar).

-

Bacterial extract or pure C8-HSL standard.

Procedure:

-

Grow an overnight culture of C. violaceum CV026.

-

Inoculate molten soft LB agar (cooled to ~45°C) with the CV026 culture.

-

Pour the inoculated soft agar as an overlay on top of a standard LB agar plate.

-

Once the overlay has solidified, spot a small volume (e.g., 5 µL) of the bacterial extract or C8-HSL standard onto the surface.

-

Incubate the plate at 28-30°C for 24-48 hours.

-

A purple halo around the spot indicates the presence of short-chain AHLs.

A. tumefaciens A136 is a biosensor that can detect a broad range of AHLs. It carries a traG-lacZ fusion and produces β-galactosidase in the presence of AHLs.

Materials:

-

A. tumefaciens A136 culture.

-

Appropriate growth medium (e.g., AT minimal medium).

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside).

-

Bacterial extract or pure C8-HSL standard.

Procedure:

-

Prepare agar plates with the appropriate growth medium containing X-Gal.

-

Spread a lawn of A. tumefaciens A136 on the plates.

-

Spot the bacterial extract or C8-HSL standard onto the surface.

-

Incubate at 28°C for 24-48 hours.

-

A blue-green coloration around the spot indicates the presence of AHLs.

Signaling Pathways and Experimental Workflows

General Biosynthesis Pathway of N-Acyl Homoserine Lactones

The synthesis of AHLs is generally catalyzed by a LuxI-family synthase. The enzyme utilizes S-adenosylmethionine (SAM) as the source of the homoserine lactone ring and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the acyl side chain.

Caption: General biosynthesis pathway of N-acyl homoserine lactones.

The CepI/CepR Quorum Sensing System in Burkholderia

The CepI/CepR system is a well-characterized quorum-sensing circuit in Burkholderia species that regulates the expression of various genes, including those involved in virulence and biofilm formation.

Caption: The CepI/CepR quorum sensing circuit in Burkholderia.

Experimental Workflow for C8-HSL Identification

This workflow outlines the key steps from bacterial culture to the identification and quantification of C8-HSL.

Caption: Experimental workflow for C8-HSL analysis.

References

- 1. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The cep quorum-sensing system of Burkholderia cepacia H111 controls biofilm formation and swarming motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Detection of New Quorum Sensing N-Acyl Homoserine Lactones From Aeromonas veronii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transcriptome Analysis of Acetyl-Homoserine Lactone-Based Quorum Sensing Regulation in Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quorum sensing in Cyanobacteria: N-octanoyl-homoserine lactone release and response, by the epilithic colonial cyanobacterium Gloeothece PCC6909 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Protocols for using N-Octanoyl-DL-homoserine lactone in laboratory experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a key signaling molecule in bacterial quorum sensing (QS), a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression with population density.[1][2][3] As a member of the N-acyl homoserine lactone (AHL) family, C8-HSL is utilized by various Gram-negative bacteria to regulate diverse physiological processes, including biofilm formation, virulence factor production, and secondary metabolite synthesis.[2][4] These application notes provide detailed protocols for the preparation and use of C8-HSL in common laboratory experiments, guidelines for data interpretation, and an overview of its primary signaling pathway.

Physicochemical Properties and Storage

Proper handling and storage of C8-HSL are critical for experimental reproducibility. The compound is typically supplied as a white to off-white crystalline solid or powder.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | C8-HSL, OHL, N-(2-Oxotetrahydrofuran-3-YL)octanamide | [1][4] |

| Molecular Formula | C₁₂H₂₁NO₃ | [7][8] |

| Molecular Weight | 227.30 g/mol | [7][8] |

| CAS Number | 106983-30-6 | [5][8] |

| Appearance | White to faintly beige powder or crystals | [5][6] |

| Purity | ≥97% (HPLC) | [5] |

Stock Solution Preparation and Storage

C8-HSL is sparingly soluble in water but readily soluble in organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions.[7][9]

Table 2: Preparation and Storage of C8-HSL Stock Solutions

| Parameter | Recommendation | Details and Citations |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Highly soluble in DMSO at concentrations up to 100 mg/mL (439.95 mM).[7] Use newly opened, anhydrous DMSO as the solvent is hygroscopic.[7] |

| Alternative Solvents | Dimethyl formamide (DMF) | Soluble at approximately 30 mg/mL.[9] |

| Solvents to Avoid | Ethanol and other primary alcohols | Not recommended as they have been shown to open the lactone ring, inactivating the molecule.[9] |

| Stock Concentration | 10-100 mM | A 10 mM stock is common for most applications.[10][11] For a 10 mM stock, dissolve 2.273 mg of C8-HSL in 1 mL of DMSO. |

| Storage (Powder) | -20°C for up to 3 years | Store in a dry, sealed container.[7] |

| Storage (Stock Solution) | -80°C for up to 6 months -20°C for up to 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2][7][12] |

Signaling Pathway

In canonical quorum-sensing systems, C8-HSL functions as an autoinducer that diffuses across the bacterial membrane. At a threshold concentration, it binds to and activates a cytoplasmic transcriptional regulator protein of the LuxR family. This activated complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription.[1][6][12]

Experimental Protocols

Protocol 1: Violacein Induction Assay using Chromobacterium violaceum

This bioassay uses a mutant strain of C. violaceum (typically CV026) that cannot synthesize its own AHLs but produces the purple pigment violacein in response to exogenous short-chain AHLs (C4-C8).[9][11] The intensity of the purple color is proportional to the C8-HSL concentration.

Table 3: Protocol Parameters for Violacein Induction Assay

| Parameter | Value / Method | Details |

| Bacterial Strain | Chromobacterium violaceum CV026 | A mini-Tn5 mutant deficient in AHL synthesis.[5][11] |

| Culture Medium | Luria-Bertani (LB) Broth or Agar | Standard medium for C. violaceum growth. |

| C8-HSL Concentration | 10 nM - 10 µM | Effective range for inducing a dose-dependent response. |

| Incubation | 24-48 hours at 30°C | Allows for bacterial growth and pigment production. |

| Quantification | Visual (disc diffusion) or Spectrophotometry (liquid culture) | For quantification, violacein is extracted and absorbance is read. |

Methodology:

-

Preparation: Prepare LB agar plates. In a separate tube, prepare a 1:100 dilution of an overnight culture of C. violaceum CV026 in molten, cooled (approx. 45°C) soft LB agar (0.7% agar).

-

Seeding: Pour 5 mL of the seeded soft agar onto each LB plate to create a lawn. Let it solidify.

-

Application: Aseptically place sterile paper discs (6 mm) onto the agar surface. Pipette 10 µL of different concentrations of C8-HSL (and a solvent control, e.g., DMSO) onto each disc.

-

Incubation: Incubate the plates at 30°C for 24-48 hours.

-

Analysis: Observe the plates for the formation of purple halos around the discs. The diameter and intensity of the halo correlate with the C8-HSL concentration.

Protocol 2: Biofilm Formation Assay using Pseudomonas aeruginosa

Exogenous C8-HSL can be used to study its influence on biofilm formation in bacteria like P. aeruginosa.[13] This protocol uses a standard crystal violet staining method in a microtiter plate format.[14][15]

Table 4: Protocol Parameters for P. aeruginosa Biofilm Assay

| Parameter | Value / Method | Details |

| Bacterial Strain | Pseudomonas aeruginosa PAO1 or other relevant strain | PAO1 is a widely studied, robust biofilm former.[14] |

| Culture Medium | Tryptic Soy Broth (TSB) + 0.2% Glucose or M63 minimal medium | These media support robust biofilm formation.[14][15] |

| C8-HSL Concentration | 10 nM - 50 µM | Studies have shown C8-HSL promotes biofilm formation in this range.[13] |

| Incubation | 8 - 24 hours at 37°C (static) | Incubation time can be varied to study different stages of biofilm development.[14][15] |

| Quantification | Crystal Violet (CV) Staining and Absorbance Reading | CV stains the attached biomass, which is then solubilized for quantification at OD₅₅₀₋₅₉₅.[15] |

Methodology:

-

Inoculum Preparation: Grow an overnight culture of P. aeruginosa in the chosen medium. Dilute the culture 1:100 in fresh medium.

-

Plate Setup: Add 100 µL of the diluted culture to the wells of a 96-well flat-bottomed polystyrene plate. Add desired concentrations of C8-HSL to the treatment wells and an equivalent volume of solvent to control wells. Include medium-only wells as a blank.

-

Incubation: Cover the plate and incubate statically (without agitation) at 37°C for 8-24 hours.[15]

-

Washing: Gently discard the planktonic culture. Wash the wells three times with 150 µL of sterile phosphate-buffered saline (PBS) or water to remove non-adherent cells.

-

Staining: Add 125 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Final Wash: Discard the stain and wash the wells thoroughly with water until the wash water is clear. Dry the plate completely.

-

Quantification: Add 125 µL of 30% acetic acid to each well to solubilize the bound dye.[15] Transfer the solubilized dye to a new plate and measure the absorbance at ~550 nm using a plate reader.

References

- 1. Transcriptome Analysis of the Vibrio fischeri LuxR-LuxI Regulon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Extraction of violacein from Chromobacterium violaceum provides a new quantitative bioassay for N-acyl homoserine lactone autoinducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Insights into additional lactone-based signaling circuits in Streptomyces: existence of acyl-homoserine lactones and LuxI/LuxR homologs in six Streptomyces species [frontiersin.org]

- 7. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Directed evolution of Vibrio fischeri LuxR for increased sensitivity to a broad spectrum of acyl-homoserine lactones [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. imquestbio.com [imquestbio.com]

- 15. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Virulence Factor Production Using N-Octanoyl-DL-homoserine lactone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of various Gram-negative bacteria. As a member of the N-acyl homoserine lactone (AHL) family, C8-HSL plays a crucial role in regulating the expression of virulence factors in a cell-density-dependent manner. This mechanism allows bacteria to coordinate their pathogenic activities, including the production of enzymes that degrade host tissues, the acquisition of essential nutrients like iron, and the formation of protective biofilms. Understanding and manipulating this signaling pathway is a promising strategy for the development of novel anti-virulence therapies.

These application notes provide a comprehensive guide for researchers on how to utilize this compound to investigate and modulate the production of virulence factors in bacteria. The following sections detail the underlying signaling pathways, provide quantitative data on the effects of C8-HSL, and offer step-by-step protocols for key experimental assays.

Signaling Pathways Involving this compound

In many bacteria, particularly within the Burkholderia genus, C8-HSL is synthesized by a LuxI homolog, CepI. As the bacterial population grows, the concentration of C8-HSL increases. Once a threshold concentration is reached, C8-HSL binds to and activates its cognate intracellular receptor, a LuxR homolog named CepR. This activated CepR-C8-HSL complex then acts as a transcriptional regulator, binding to specific DNA sequences known as cep boxes in the promoter regions of target genes, thereby modulating their expression. This regulation can be either positive or negative, leading to the production or repression of various virulence factors.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of exogenous this compound on the production of various virulence factors in different bacterial species. These data can serve as a reference for designing experiments and interpreting results.

| Bacterial Species | Virulence Factor | C8-HSL Concentration | Observed Effect | Reference |

| Pseudoalteromonas galatheae | Biofilm Formation | 50 µM | Increased biofilm formation | [1] |

| Pseudoalteromonas galatheae | Biofilm Formation | 100 µM | Further increase in biofilm formation | [1] |

| Pseudoalteromonas galatheae | Biofilm Formation | 150 µM | Significant increase in biofilm formation | [1] |

| Pseudoalteromonas galatheae | Biofilm Formation | 200 µM | Maximum observed biofilm formation | [1] |

| Marine Bacteria (e.g., Pelagiobacter sp.) | Siderophore Production | 1 nM | Stimulation of hydroxamate siderophore biosynthesis in the presence of an exogenous siderophore | [2][3] |

| Burkholderia cenocepacia | Protease Activity | Not specified | Regulated by the CepIR system | [4] |

| Burkholderia cenocepacia | Ornibactin (Siderophore) Production | Not specified | Negatively regulated by CepR | [5] |

Experimental Protocols

The following are detailed protocols for commonly used assays to investigate the effect of this compound on virulence factor production.

Protocol 1: Biofilm Formation Assay (Crystal Violet Method)

This protocol allows for the quantification of biofilm formation in response to C8-HSL.

Materials:

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., LB, TSB)

-

This compound (stock solution in a suitable solvent like DMSO or ethanol)

-

96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Prepare Bacterial Inoculum: Grow the bacterial strain overnight in the appropriate liquid medium. Dilute the overnight culture to a starting OD₆₀₀ of approximately 0.05 in fresh medium.

-

Set up Microtiter Plate:

-

Add 100 µL of the diluted bacterial culture to each well of the 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a solvent control (the same volume of DMSO or ethanol used for the C8-HSL stock) and a negative control (no bacteria).

-

It is recommended to perform each condition in triplicate or quadruplicate.

-

-

Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 24-48 hours without shaking to allow for biofilm formation.

-

Washing:

-

Carefully discard the planktonic cells by inverting the plate and gently shaking.

-

Wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells. After each wash, invert the plate and tap it on a paper towel to remove excess liquid.

-

-

Staining:

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Discard the crystal violet solution and wash the plate three times with PBS as described in step 4.

-

-

Solubilization:

-

Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Incubate at room temperature for 15 minutes with gentle shaking.

-

-

Quantification:

-

Transfer 150 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate.

-

Measure the absorbance at 550-595 nm using a microplate reader.

-

Protocol 2: Protease Activity Assay (Casein Substrate)

This protocol measures the activity of secreted proteases, which are common virulence factors regulated by quorum sensing.

Materials:

-

Bacterial culture supernatant (from cultures grown with and without C8-HSL)

-

Casein solution (e.g., 1% w/v in a suitable buffer like Tris-HCl, pH 7.5)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Folin-Ciocalteu reagent

-

Tyrosine standard solution

-

Spectrophotometer

Procedure:

-

Prepare Culture Supernatants:

-

Grow bacterial cultures with and without varying concentrations of this compound to the desired growth phase (e.g., stationary phase).

-

Centrifuge the cultures to pellet the cells and collect the supernatant. Filter-sterilize the supernatant.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, mix 500 µL of the casein solution with 100 µL of the culture supernatant.

-

Incubate the reaction at 37°C for 1-2 hours.

-

-

Stop Reaction:

-

Stop the reaction by adding 600 µL of 10% TCA. This will precipitate the undigested casein.

-

Incubate on ice for 30 minutes.

-

-

Clarify Supernatant: Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Colorimetric Detection:

-

Transfer a known volume of the clear supernatant to a new tube.

-

Add Folin-Ciocalteu reagent and sodium carbonate solution according to the reagent's protocol to develop a color.

-

Measure the absorbance at a specific wavelength (e.g., 660 nm).

-

-

Quantification:

-

Create a standard curve using known concentrations of tyrosine.

-

Determine the amount of tyrosine equivalents released in your samples by comparing their absorbance to the standard curve. Protease activity can be expressed as units, where one unit is defined as the amount of enzyme that releases a certain amount of tyrosine per unit of time.

-

Protocol 3: Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This assay is a universal method for detecting and quantifying siderophore production.

Materials:

-

Bacterial culture supernatant (from cultures grown with and without C8-HSL)

-

CAS assay solution (a complex of Chrome Azurol S, iron, and a detergent)[6][7]

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare Culture Supernatants: Grow bacterial cultures in iron-limited media with and without varying concentrations of this compound. Collect and filter-sterilize the supernatants as described in Protocol 2.

-

CAS Assay:

-

In a 96-well plate, mix 100 µL of the bacterial supernatant with 100 µL of the CAS assay solution.

-

Include a negative control with uninoculated medium.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 20 minutes to a few hours), protected from light.

-

Quantification:

-

Measure the absorbance at 630 nm. The removal of iron from the CAS complex by siderophores results in a color change from blue to orange and a decrease in absorbance at 630 nm.

-

Siderophore production can be quantified as a percentage of siderophore units, calculated relative to the uninoculated medium control.

-

Protocol 4: Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

This protocol measures the transcript levels of specific virulence genes in response to C8-HSL.

Materials:

-

Bacterial cells grown with and without C8-HSL

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for the target virulence gene(s) and a housekeeping gene (for normalization)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction:

-

Grow bacterial cultures to the desired growth phase with and without this compound.

-

Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions.

-

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR:

-

Set up the qRT-PCR reactions containing the cDNA template, qPCR master mix, and specific primers for your target gene(s) and a housekeeping gene.

-

Run the reaction in a qRT-PCR instrument.

-

-

Data Analysis:

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative fold change in gene expression of the target gene(s) in the C8-HSL treated samples compared to the control, using a method such as the 2-ΔΔCt method, after normalizing to the expression of the housekeeping gene.

-

Conclusion

This compound is a valuable tool for dissecting the complex regulatory networks that govern bacterial virulence. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the role of C8-HSL in their bacterial systems of interest. By employing these methods, scientists can gain deeper insights into the mechanisms of quorum sensing and potentially identify novel targets for the development of anti-virulence drugs, offering an alternative to traditional antibiotics in the fight against bacterial infections.

References

- 1. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 2. academic.oup.com [academic.oup.com]

- 3. N-acyl homoserine lactone signaling modulates bacterial community associated with human dental plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Burkholderia cenocepacia LysR-Type Transcriptional Regulator ShvR Influences Expression of Quorum-Sensing, Protease, Type II Secretion, and afc Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. moleculardepot.com [moleculardepot.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Siderophore Detection assay [protocols.io]

Application Notes and Protocols: N-Octanoyl-DL-homoserine lactone as a Tool for Studying Inter-kingdom Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a key signaling molecule in the quorum sensing (QS) systems of many Gram-negative bacteria.[1][2] As a member of the N-acyl homoserine lactone (AHL) family, C8-HSL plays a crucial role in coordinating bacterial group behaviors, such as biofilm formation, virulence factor production, and motility, in a cell-density-dependent manner.[1][3][4][5] Beyond its role in intra-species communication, C8-HSL is increasingly recognized as a mediator of inter-kingdom signaling, capable of influencing the behavior of eukaryotic cells, including those of mammals and fungi.[6][7][8][9] This ability to modulate host cell responses makes C8-HSL a valuable tool for studying the complex interactions between bacteria and their eukaryotic hosts, with implications for understanding infectious diseases and developing novel therapeutic strategies.[6][10]

These application notes provide a summary of the chemical properties of C8-HSL, quantitative data on its biological activities, and detailed protocols for its use in studying inter-kingdom signaling.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₁NO₃ | [11][12] |

| Molecular Weight | 227.30 g/mol | [11][12] |

| CAS Number | 106983-30-6 | [11][12] |

| Appearance | White to faintly beige powder with small lumps | [12] |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (20 mg/ml), and a 1:2 solution of DMF:PBS (pH 7.2) (0.3 mg/ml). | [10] |

| Storage | Store at 2-8°C for short-term and -20°C or -80°C for long-term storage. | [12][13][14] |

Quantitative Data on the Biological Activities of C8-HSL

Effects on Biofilm Formation

| Organism | C8-HSL Concentration | Effect | Reference |

| Pseudoalteromonas galatheae | 50 µM - 200 µM | Significant increase in biofilm biomass and thickness. A positive correlation was observed between C8-HSL concentration and biofilm formation. | [3] |

| Pseudomonas aeruginosa | Not Specified | Promoted biofilm formation with an enhancement of 1.88 times. | [4] |

Effects on Eukaryotic Cells

| Cell Type | C8-HSL Concentration | Effect | Reference |

| Dendritic Cells (in vitro) | 20 µg/mL - 200 µg/mL | Non-cytotoxic. | [15] |

| Dendritic Cells (in vitro) | 60 µg/mL | Showed an adjuvant effect when combined with bacterial antigens (CFA and PA), leading to significantly higher nitric oxide release. | [15][16] |

| Caco-2/TC7 (intestinal epithelial cells) | 1 µM - 10 µM | Analogues of other AHLs showed a significant decrease in IL-8 secretion, with a bell-shaped activity curve. Effects were abolished at concentrations over 50 µM. | [6] |

| RAW264.7 (murine macrophages) | Not Specified | Analogues of other AHLs exhibited anti-inflammatory effects by reducing IL-6 release. | [6] |

Signaling Pathways and Experimental Workflows

Quorum Sensing Signaling Pathway in Gram-Negative Bacteria

Caption: Quorum sensing in Gram-negative bacteria mediated by C8-HSL.

Inter-kingdom Signaling between Bacteria and Eukaryotic Cells

References

- 1. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Quorum Sensing Works [asm.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Impact of N-Acyl-Homoserine Lactones, Quorum Sensing Molecules, on Gut Immunity [frontiersin.org]

- 9. Noisy neighbourhoods: quorum sensing in fungal–polymicrobial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound | C12H21NO3 | CID 3474204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Octanoyl- DL -homoserine lactone = 97.0 HPLC 106983-30-6 [sigmaaldrich.com]

- 13. glpbio.com [glpbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. The Autoinducer N-Octanoyl-L-Homoserine Lactone (C8-HSL) as a Potential Adjuvant in Vaccine Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Application of N-Octanoyl-DL-homoserine lactone in Plant Resistance Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a process that allows bacteria to coordinate gene expression based on population density. Emerging research has revealed a fascinating interplay between these bacterial signals and plant physiology, particularly in the realm of plant immunity. N-Octanoyl-DL-homoserine lactone (C8-HSL) and its derivatives, such as N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL), have been identified as potent elicitors of induced systemic resistance (ISR) in various plant species. This document provides detailed application notes and experimental protocols for studying the role of C8-HSL in plant resistance, targeting researchers, scientists, and professionals in drug development seeking to explore novel strategies for crop protection.

Principle of Action

C8-HSL and related AHLs act as priming agents in plants. Priming is a physiological state in which a plant is sensitized to respond more rapidly and robustly to subsequent pathogen attacks. Unlike direct antimicrobial compounds, these molecules do not typically exhibit strong biocidal activity against plant pathogens. Instead, they modulate the plant's own defense signaling pathways, primarily the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) pathways, leading to a broad-spectrum and long-lasting resistance. The specific pathway activated can depend on the nature of the challenging pathogen (biotrophic vs. necrotrophic). For instance, 3OC8-HSL has been shown to prime resistance against the hemibiotrophic bacterium Pseudomonas syringae through the SA pathway, while resistance against the necrotrophic bacterium Pectobacterium carotovorum is primed via the JA pathway.

Applications in Research and Development

-

Screening for Novel Plant Defense Priming Compounds: C8-HSL can be used as a reference compound in screening assays to identify new molecules with similar or enhanced priming activity.

-

Elucidating Plant Immune Signaling Pathways: As a known elicitor, C8-HSL is a valuable tool for dissecting the complex signaling networks that govern plant immunity, including the cross-talk between different hormonal pathways.

-

Development of Novel Crop Protection Agents: Formulations based on C8-HSL or its more stable analogs could represent a new generation of environmentally friendly plant protection products that enhance the plant's natural defenses rather than directly targeting pathogens. This approach may reduce the risk of resistance development in pathogen populations.

-

Investigating Plant-Microbe Interactions: Studying the effects of C8-HSL can provide insights into the intricate chemical communication occurring in the rhizosphere and phyllosphere, and how plants perceive and respond to bacterial signals.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effect of C8-HSL and its derivatives on plant resistance.

Table 1: Effect of AHL Pretreatment on Bacterial Pathogen Growth in Arabidopsis thaliana

| AHL Treatment (Concentration) | Pathogen | Time Post-Inoculation (h) | Bacterial Growth (CFU/cm²) | Fold Change vs. Control | Reference |

| Control (MgCl₂) | Pectobacterium carotovorum | 24 | ~ 1 x 10⁸ | - | [1] |

| 3OC8-HSL (10 µM) | Pectobacterium carotovorum | 24 | ~ 2 x 10⁷ | ~ 0.2 | [1] |

| Control (Acetone) | Pseudomonas syringae pv. tomato DC3000 | 48 | ~ 5 x 10⁶ | - | [2] |

| oxo-C8-HSL (6 µM) | Pseudomonas syringae pv. tomato DC3000 | 48 | ~ 1 x 10⁶ | ~ 0.2 | [2] |

Table 2: Effect of 3OC8-HSL on Defense-Related Gene Expression in Arabidopsis thaliana

| Gene | Treatment | Time Post-Inoculation (h) | Relative Expression Level (Fold Change vs. Control) | Signaling Pathway | Reference |

| PDF1.2 | 3OC8-HSL + P. carotovorum | 24 | ~ 8 | Jasmonic Acid | [1] |

| VSP2 | 3OC8-HSL + P. carotovorum | 24 | ~ 12 | Jasmonic Acid | [1] |

| PR1 | 3OC8-HSL + P. syringae | 24 | Increased | Salicylic Acid | [3] |

| MYC2 | AHL mix | 3 (pre-treatment) | ~ 2 | Jasmonic Acid | [4] |

| Myb72 | AHL mix | 3 (pre-treatment) | ~ 1.5 | Jasmonic Acid | [4] |

Experimental Protocols

Protocol 1: Assay for C8-HSL-Induced Resistance to Pectobacterium carotovorum in Arabidopsis thaliana

Objective: To evaluate the ability of C8-HSL to induce systemic resistance in Arabidopsis thaliana against the necrotrophic pathogen Pectobacterium carotovorum.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

Murashige and Skoog (MS) medium

-

This compound (C8-HSL) or N-3-oxo-octanoyl-homoserine lactone (3OC8-HSL)

-

Pectobacterium carotovorum ssp. carotovorum (Pcc)

-

Sterile water

-

10 mM MgCl₂

-

Petri dishes

-

Growth chambers

Methodology:

-

Plant Growth:

-

Surface-sterilize Arabidopsis thaliana seeds and sow them on half-strength MS medium.

-

Stratify the seeds at 4°C for 2 days in the dark.

-

Transfer the plates to a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C.

-

After 10-12 days, transfer seedlings to a hydroponic system containing liquid MS medium.

-

-

C8-HSL Treatment:

-

Prepare a stock solution of 3OC8-HSL in acetone.

-

Two days before pathogen inoculation, add 3OC8-HSL to the hydroponic medium to a final concentration of 10 µM. For the control group, add an equivalent volume of acetone.

-

-

Pathogen Inoculation:

-

Grow P. carotovorum in LB medium overnight at 28°C.

-

Harvest the bacterial cells by centrifugation and resuspend them in 10 mM MgCl₂ to a final concentration of 1 x 10⁷ CFU/mL.

-

Spray-inoculate the leaves of the Arabidopsis seedlings with the bacterial suspension until runoff.

-

-

Disease Assessment:

-

At 24 and 48 hours post-inoculation, collect leaf samples.

-

Weigh the leaf tissue and homogenize it in 10 mM MgCl₂.

-

Plate serial dilutions of the homogenate on LB agar plates.

-

Incubate the plates at 28°C for 24-48 hours and count the number of colony-forming units (CFU).

-

Calculate the CFU per gram of fresh weight.

-

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To analyze the expression of defense-related genes in Arabidopsis thaliana after treatment with C8-HSL and pathogen challenge.

Materials:

-

Plant samples from Protocol 1

-

Liquid nitrogen

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

qRT-PCR instrument

-

Primers for target genes (e.g., PDF1.2, VSP2) and a reference gene (e.g., Actin2)

Methodology:

-

RNA Extraction:

-

Collect leaf samples at different time points after pathogen inoculation (e.g., 0, 6, 12, 24 hours).

-

Immediately freeze the samples in liquid nitrogen and store them at -80°C.

-

Extract total RNA from the frozen tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the RNA template using a cDNA synthesis kit.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing SYBR Green master mix, forward and reverse primers for the target and reference genes, and the synthesized cDNA.

-

Perform the qRT-PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls to check for contamination.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: C8-HSL Induced Resistance Signaling Pathway.

Caption: Experimental Workflow for Induced Resistance Assay.

References

- 1. N-3-Oxo-Octanoyl Homoserine Lactone Primes Plant Resistance Against Necrotrophic Pathogen Pectobacterium carotovorum by Coordinating Jasmonic Acid and Auxin-Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arabidopsis growth and defense are modulated by bacterial quorum sensing molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Homoserine Lactones Influence the Reaction of Plants to Rhizobia - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting common issues in N-acyl homoserine lactone detection assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during N-acyl homoserine lactone (AHL) detection assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting AHLs?

A1: The most common methods for AHL detection include bioassays using reporter strains, such as Agrobacterium tumefaciens and Chromobacterium violaceum, and chromatographic techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Cell-free assays are also emerging as a rapid detection method.[1]

Q2: Which AHL detection method is most sensitive?

A2: LC-MS/MS is generally the most sensitive method for AHL detection and quantification, capable of detecting AHLs at very low concentrations.[2] Bioassays can also be highly sensitive, with some reporters detecting sub-picomole amounts of specific AHLs.[1] The sensitivity of bioassays can be enhanced, for example, by using luminescent substrates, which can increase sensitivity by up to 10-fold compared to chromogenic substrates.[1]

Q3: How stable are AHLs in experimental conditions?

A3: AHL stability is influenced by pH, temperature, and the length of the acyl chain. AHLs are susceptible to lactonolysis (hydrolysis of the lactone ring) at alkaline pH, which inactivates the molecule.[3][4] Higher temperatures also increase the rate of hydrolysis. Generally, AHLs with longer acyl chains are more stable than those with shorter chains.[3][5] To minimize degradation, it is recommended to work with buffered solutions and store samples at low temperatures.

Q4: Can I detect novel or unknown AHLs using these methods?

A4: Bioassays may not be ideal for discovering novel AHLs due to the specificity of the reporter strain's receptor protein for particular AHL structures.[2] Non-targeted LC-MS/MS methods are more suitable for identifying unanticipated or novel AHLs by screening for characteristic fragments of the homoserine lactone ring.[2]

Troubleshooting Guides

Bioassay Issues

Q: Why am I not getting a signal in my Agrobacterium tumefaciens or Chromobacterium violaceum bioassay?

A: This could be due to several factors:

-